molecular formula C29H27ClN2O3 B11289555 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

Cat. No.: B11289555
M. Wt: 487.0 g/mol
InChI Key: SOXDKTRJTYBWJG-UHFFFAOYSA-N
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Description

This compound is a dibenzo[b,e][1,4]diazepinone derivative characterized by a tetracyclic framework. Key structural features include:

  • 11-(4-Methoxyphenyl): A para-methoxy-substituted phenyl group at position 11, contributing electronic effects via the methoxy group’s electron-donating properties.
  • 10-Propan-1-one: A ketone moiety at position 10, which may enhance metabolic stability compared to ester or alcohol analogs.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes. However, specific pharmacological data are unavailable in the provided sources, necessitating a focus on structural comparisons with analogs.

Properties

Molecular Formula

C29H27ClN2O3

Molecular Weight

487.0 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H27ClN2O3/c1-3-27(34)32-25-7-5-4-6-23(25)31-24-16-20(18-8-12-21(30)13-9-18)17-26(33)28(24)29(32)19-10-14-22(35-2)15-11-19/h4-15,20,29,31H,3,16-17H2,1-2H3

InChI Key

SOXDKTRJTYBWJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Hydroxylation and propanone addition: The final steps involve hydroxylation and the addition of the propanone group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Structural Differences
Target Compound 3-(4-ClPh), 11-(4-OCH3Ph), 10-propan-1-one, 1-hydroxy Not Provided Not Provided Reference structure.
3-(2-Chlorophenyl)-10-(3-Hydroxypropanoyl)-11-(4-Methylphenyl)-... 3-(2-ClPh), 11-(4-MePh), 10-(3-hydroxypropanoyl) Not Provided Not Provided 2-Cl vs. 4-Cl; methyl vs. methoxy; hydroxypropanoyl (flexible chain) vs. propan-1-one (rigid ketone).
11-(4-Chlorophenyl)-3-Phenyl-... 11-(4-ClPh), 3-Ph Not Provided Not Provided Phenyl (no substituent) vs. 4-OCH3Ph; absence of 10-propan-1-one.
10-[(4-Chlorophenyl)Acetyl]-11-{3-Nitrophenyl}-3,3-Dimethyl-... 10-(4-ClPh-acetyl), 11-(3-NO2Ph), 3,3-dimethyl C29H26ClN3O4 515.99 Acetyl group (vs. propan-1-one); nitro substituent (electron-withdrawing); dimethyl groups enhancing rigidity.

Key Comparative Analysis

Chlorophenyl Substituent Position (3- vs. 2-Chloro)

  • The target compound’s 4-chlorophenyl group at position 3 (: ) contrasts with the 2-chlorophenyl analog. Para-substitution (4-Cl) typically enhances steric accessibility and resonance effects compared to ortho-substitution (2-Cl), which may hinder rotational freedom.

Aromatic Ring Modifications (Methoxy vs. Methyl vs. 3-Nitrophenyl (: ) is strongly electron-withdrawing, which could reduce metabolic stability but enhance interactions with polar receptor sites.

Ketone vs. Hydroxypropanoyl at Position 10 The target’s propan-1-one group is a rigid ketone, while the 3-hydroxypropanoyl substituent (: ) introduces a hydroxyl group and flexible chain. The latter may increase hydrophilicity but reduce metabolic resistance.

1-Hydroxy group (target) is absent in analogs from and , suggesting unique hydrogen-bonding capabilities.

Biological Activity

The compound 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O3C_{20}H_{21}ClN_{2}O_{3}, with a molecular weight of approximately 364.85 g/mol. The chemical structure features a dibenzo[b,e][1,4]diazepine core, which is known for its diverse pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For example, certain diazepine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth and survival .
  • Receptor Modulation : The compound may interact with various receptors, including cannabinoid receptors (CB1 and CB2). Agonists at these receptors often exhibit anti-inflammatory and analgesic effects .

Efficacy in Biological Studies

The efficacy of this compound has been evaluated in several preclinical studies:

  • Antimicrobial Activity : A study investigating the antimicrobial properties of similar compounds indicated that they exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). The compound showed MIC values comparable to established antibiotics like ciprofloxacin .
  • Anti-inflammatory Effects : In vitro studies suggest that the compound may reduce inflammation by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes. This aligns with findings that other diazepine derivatives have similar anti-inflammatory properties .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, the compound may also influence central nervous system pathways. Research into related compounds has shown potential anxiolytic and sedative effects, warranting further investigation into this compound's neuropharmacological profile.

Case Studies

A notable case study involved the compound's application in treating inflammatory diseases. In animal models, administration led to a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups. These findings suggest a promising avenue for therapeutic use in conditions like arthritis or chronic pain syndromes.

Data Tables

Below is a summary table highlighting key findings from various studies on the biological activity of the compound:

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Mtb and NTM
Anti-inflammatory EffectsReduced COX activity and cytokine production
Neuropharmacological EffectsPotential anxiolytic effects observed

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